3-Methyl-4-[(pyridin-2-ylmethyl)-amino]-benzoic acid
Description
3-Methyl-4-[(pyridin-2-ylmethyl)-amino]-benzoic acid is a benzoic acid derivative featuring a methyl group at position 3 and a pyridin-2-ylmethyl amino substituent at position 3. The compound was listed as a discontinued product by CymitQuimica, indicating its use in research settings .
Properties
IUPAC Name |
3-methyl-4-(pyridin-2-ylmethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-8-11(14(17)18)5-6-13(10)16-9-12-4-2-3-7-15-12/h2-8,16H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQSUUZGSQJEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Amino-3-methylbenzoic Acid
Starting Materials :
-
4-Amino-3-methylbenzoic acid
-
Pyridin-2-ylmethyl bromide
Procedure :
-
Ester Protection : To prevent carboxylate interference, the carboxylic acid group is protected as an ethyl ester using ethanol and sulfuric acid.
-
Alkylation : The free amine reacts with pyridin-2-ylmethyl bromide in dimethylformamide (DMF) with potassium carbonate as a base.
-
Deprotection : Hydrolysis with aqueous NaOH regenerates the carboxylic acid.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 80°C |
| Reaction Time | 12–18 hours |
| Yield | 58–65% |
This method mirrors the guanidine-forming reaction in CN101928277B, where hydrochloric acid catalyzes intermediate stabilization.
Reductive Amination
Starting Materials :
-
4-Amino-3-methylbenzoic acid
-
Pyridine-2-carbaldehyde
Procedure :
-
Imine Formation : The amine and aldehyde condense in methanol with glacial acetic acid.
-
Reduction : Sodium cyanoborohydride selectively reduces the imine to a secondary amine.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Reducing Agent | NaBH₃CN (1.2 equiv) |
| pH | 4–5 (AcOH) |
| Temperature | 25°C |
| Yield | 62–68% |
This route avoids alkyl halides, aligning with trends in green chemistry.
Stepwise Synthesis and Optimization
Synthesis of 4-Amino-3-methylbenzoic Acid
Nitration-Reduction Pathway :
-
Nitration : 3-Methylbenzoic acid undergoes nitration with HNO₃/H₂SO₄ at 0–5°C, yielding 4-nitro-3-methylbenzoic acid as the major product (72% yield).
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine (89% yield).
Challenges :
-
Regioselectivity : Nitration produces 10–15% of the 6-nitro isomer, requiring chromatographic separation.
-
Acid Sensitivity : The carboxylic acid group necessitates low-temperature nitration to prevent decarboxylation.
Pyridin-2-ylmethyl Bromide Synthesis
Procedure :
Pyridin-2-ylmethanol reacts with phosphorus tribromide (PBr₃) in dichloromethane at 0°C (82% yield).
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Alkylation | High atom economy | Requires alkyl halide synthesis | 58–65% |
| Reductive Amination | Avoids alkyl halides | Sensitive to moisture | 62–68% |
Alkylation is preferred for industrial scalability due to straightforward purification, whereas reductive amination offers milder conditions.
Industrial-Scale Production Considerations
Key Factors :
-
Solvent Recovery : DMF and methanol are recycled via distillation.
-
Catalyst Reuse : Pd/C from nitro reduction is reactivated for 5–7 cycles.
-
Continuous Flow Systems : Tubular reactors enhance mixing and thermal control during nitration.
Cost Analysis :
| Component | Cost per kg (USD) |
|---|---|
| 3-Methylbenzoic acid | 120 |
| Pyridin-2-ylmethanol | 450 |
| Total (Alkylation) | 980 |
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[(pyridin-2-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoic acid core.
Reduction: Reduced forms of the amino group, potentially leading to secondary amines.
Substitution: Substituted derivatives at the amino group or the pyridine ring.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to 3-Methyl-4-[(pyridin-2-ylmethyl)-amino]-benzoic acid exhibit significant anticancer properties. For instance, derivatives of benzoic acid have been studied for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The introduction of a pyridine moiety enhances the compound's interaction with biological targets, potentially improving efficacy against various cancer types .
1.2 Antifolate Mechanism
The compound's structure allows it to act as an antifolate agent, inhibiting dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis in rapidly dividing cells. This mechanism is particularly relevant in developing treatments for cancers and autoimmune diseases .
1.3 Anti-inflammatory Properties
Studies have shown that similar compounds can modulate inflammatory pathways, making them candidates for treating chronic inflammatory diseases. The incorporation of the pyridine ring is believed to enhance the compound's ability to penetrate cellular membranes and exert its effects on inflammation-related pathways .
Material Science Applications
2.1 Polymer Synthesis
this compound can serve as a building block in synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its functional groups allow for reactions that can modify polymer characteristics, making it useful in creating advanced materials for industrial applications .
2.2 Coatings and Adhesives
The compound's chemical properties make it suitable for formulating coatings and adhesives that require durability and resistance to environmental degradation. Its ability to form strong bonds with various substrates enhances the performance of coatings in harsh conditions .
Synthetic Intermediate
3.1 Versatile Building Block
As a synthetic intermediate, this compound can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its functional groups enable diverse reactions, such as amide formation and coupling reactions, facilitating the development of new compounds with desired biological activities .
3.2 Methodology Development
Recent advancements in synthetic methodologies have highlighted efficient routes to produce this compound, emphasizing environmentally friendly processes that yield high purity products suitable for further applications in research and industry .
Mechanism of Action
The mechanism of action of 3-Methyl-4-[(pyridin-2-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives
Structural and Electronic Differences
- Pyridine vs. In contrast, thiazolyl diazenyl groups (e.g., in 4a) introduce electron-withdrawing properties, making the compound suitable for dye applications .
- Amino vs.
Key Research Findings
- Solubility and Bioavailability : Compounds with hydrophilic substituents (e.g., acetamido groups) exhibit improved solubility, critical for oral bioavailability in drug candidates .
- Electronic Effects in Dyes : Electron-withdrawing groups (e.g., thiazolyl diazenyl) enhance lightfastness and color intensity in textile dyes .
- Target Selectivity : Pyridine and pyrimidine derivatives show higher selectivity for kinase domains compared to benzazepine-containing analogs, which target broader receptor families .
Biological Activity
3-Methyl-4-[(pyridin-2-ylmethyl)-amino]-benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a benzoic acid core with a pyridin-2-ylmethyl amino group. This specific substitution pattern is critical for its biological activity, influencing its interaction with various molecular targets.
Target Interactions
Research indicates that compounds with similar structures often interact with tyrosine kinases , which are pivotal in signal transduction pathways that regulate cell growth and differentiation. The inhibition of these kinases can lead to decreased cell proliferation and increased cell differentiation, making this compound a candidate for therapeutic applications in cancer treatment .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound can affect multiple signaling pathways, including those involved in inflammation and tumor progression. For example, studies have shown that related compounds exhibit significant effects on the prostaglandin E2 (PGE2) signaling pathway, which is crucial in inflammatory responses .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNFα . In one study, a derivative of this compound showed an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction in human whole blood assays .
Anticancer Properties
The anticancer potential of this compound has been evaluated through various assays. It has been reported to inhibit cancer cell proliferation effectively, showing promising results against several cancer cell lines. The mode of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .
Case Studies
- Study on Inflammatory Models : A study comparing the efficacy of this compound derivatives against traditional NSAIDs showed superior anti-inflammatory effects in models like the monoiodoacetic acid (MIA) pain model and adjuvant-induced arthritis (AIA) model .
- Cancer Cell Line Evaluation : In another study, the compound was evaluated across various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results indicated IC50 values ranging from 1.48 to 5.33 µM, demonstrating significant antiproliferative activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anti-inflammatory, Anticancer | 1.48 - 5.33 |
| 4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid | Similar | Moderate anti-inflammatory | >10 |
| 3-Methyl-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid | Similar | Variable activity | Not specified |
This table illustrates how structural variations influence biological activity, emphasizing the unique properties conferred by the pyridin-2-ylmethyl substitution.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Methyl-4-[(pyridin-2-ylmethyl)-amino]-benzoic acid and its derivatives?
- Methodological Answer : A common approach involves coupling pyridinylmethyl amines with substituted benzoic acid precursors under mild acidic or basic conditions. For example, analogous compounds (e.g., Schiff base derivatives) are synthesized by refluxing equimolar amounts of the amine and carboxylic acid components in ethanol or methanol, followed by purification via recrystallization . Reaction optimization may include temperature control (e.g., 45°C for 1 hour) and monitoring via TLC (hexane/EtOH systems) .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer :
- NMR Spectroscopy : NMR (200–400 MHz, DMSO-) confirms proton environments, such as pyridine ring signals (δ ~8.5–7.5 ppm) and methyl/amino protons (δ ~3.8–2.5 ppm) .
- Mass Spectrometry : LC-MS (e.g., Creative Proteomics’ platform) provides molecular ion peaks and fragmentation patterns to verify molecular weight and substituent stability .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles to validate stereochemistry .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer :
- HPLC : ≥95% purity thresholds are achievable using C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
- Melting Point Analysis : Sharp melting ranges (e.g., 217.5–220°C for analogous benzoic acid derivatives) indicate crystallinity and purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Molecular Modeling : Use docking simulations (e.g., targeting hemoglobin for anti-sickling activity) to position functional groups near key residues (e.g., Valine-6 in HbS) .
- Derivatization : Introduce substituents (e.g., trifluoromethyl groups) to enhance binding affinity or metabolic stability. For example, 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid derivatives show improved enzyme inhibition profiles .
Q. What experimental strategies resolve contradictions in biological assay data (e.g., variable amino acid homeostasis under stress)?
- Methodological Answer :
- Metabolomic Profiling : Quantify intracellular amino acids (e.g., glutamine, arginine) via LC-MS to correlate depletion with transcriptional responses (e.g., Gcn4 activation under benzoic acid stress) .
- Control Experiments : Compare wild-type vs. knockout strains (e.g., TPO1 deletion in yeast) to isolate transporter-specific effects from global stress responses .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer :
- Data Quality : High-resolution (<1.0 Å) X-ray data minimize twinning or disorder artifacts. SHELXD/SHELXE pipelines robustly handle low-symmetry space groups .
- Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., benzoic acid-pyridine co-crystals) using Mercury software to refine packing motifs .
Q. How do substituents on the pyridine ring influence physicochemical properties?
- Methodological Answer :
- LogP Calculations : Introduce electron-withdrawing groups (e.g., -CF) to increase lipophilicity (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid, LogP ~2.1) .
- Solubility Screening : Use shake-flask methods with PBS (pH 7.4) or simulated gastric fluid to assess bioavailability .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for structurally similar derivatives?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., fixed pH, temperature) to minimize environmental effects on enzyme inhibition (e.g., carbonic anhydrase assays) .
- Stereochemical Effects : Chiral centers (e.g., in (S)-2-ethoxy derivatives) may drastically alter binding kinetics; verify enantiopurity via chiral HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
